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Compound of Interest

Compound Name: 3-Pyrimidin-5-yl-benzoic acid

Cat. No.: B1307597 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Pyrimidin-5-yl-benzoic acid is a bi-aryl heterocyclic compound. Its structure, featuring a

benzoic acid moiety linked to a pyrimidine ring, makes it a molecule of interest in medicinal

chemistry and materials science. Pyrimidine and benzoic acid derivatives are known to exhibit

a wide range of biological activities and are scaffolds in the design of novel therapeutic agents.

[1][2] This guide provides a comprehensive overview of the known structural and

physicochemical properties of 3-Pyrimidin-5-yl-benzoic acid, outlines general experimental

protocols for its characterization, and proposes a logical workflow for its investigation as a

potential drug candidate.

Molecular Structure and Identifiers
The fundamental structure of 3-Pyrimidin-5-yl-benzoic acid consists of a pyrimidine ring

attached at its 5-position to the 3-position of a benzoic acid ring.
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Identifier Value

IUPAC Name 3-(Pyrimidin-5-yl)benzoic acid

CAS Number 852180-74-6[3][4]

Molecular Formula C11H8N2O2[3][4]

Molecular Weight 200.19 g/mol [3][4]

SMILES O=C(O)c1cccc(c1)c2cncncn2

InChI
InChI=1S/C11H8N2O2/c14-11(15)9-3-1-2-8(7-

9)10-4-12-6-13-5-10/h1-7H,(H,14,15)

Physicochemical Properties
Quantitative data on the physicochemical properties of 3-Pyrimidin-5-yl-benzoic acid is

limited. The following table summarizes available data, much of which is computationally

predicted.

Property Value Source

Purity ≥95% - ≥97% [3]

Physical Form Solid

Topological Polar Surface Area

(TPSA)
63.08 Å² [5]

logP (predicted) 1.8418 [5]

Hydrogen Bond Donors 1 [5]

Hydrogen Bond Acceptors 3 [5]

Rotatable Bonds 2 [5]

Storage Temperature Room temperature or 2-8 °C [3]

Experimental Protocols
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Detailed experimental protocols specifically for 3-Pyrimidin-5-yl-benzoic acid are not widely

published. However, standard methodologies for the synthesis and characterization of similar

small molecules can be applied.

Synthesis via Suzuki Coupling
A common method for the synthesis of bi-aryl compounds is the Suzuki coupling reaction. A

plausible synthetic route for 3-Pyrimidin-5-yl-benzoic acid would involve the reaction of 5-

bromopyrimidine with 3-carboxyphenylboronic acid.

Materials:

5-bromopyrimidine

3-carboxyphenylboronic acid

Palladium catalyst (e.g., Pd(PPh3)4)

Base (e.g., K2CO3, Na2CO3)

Solvent (e.g., 1,4-dioxane/water mixture)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a reaction vessel, add 3-carboxyphenylboronic acid (1.2 equivalents), a palladium catalyst

(0.05 equivalents), and a base (2.0 equivalents).

Purge the vessel with an inert gas.

Add the solvent mixture to the vessel.

Add 5-bromopyrimidine (1.0 equivalent) to the mixture.

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by

TLC or LC-MS.

Upon completion, cool the reaction to room temperature.
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Acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.

Filter the precipitate, wash with water, and dry under vacuum to yield the crude product.

Purify the crude product by recrystallization or column chromatography.

Physicochemical Characterization
Purity and Identity Confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be

acquired to confirm the chemical structure.[6]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the

elemental composition and molecular weight.[6]

High-Performance Liquid Chromatography (HPLC): HPLC analysis is employed to determine

the purity of the compound.[6]

Solubility Determination:

Prepare a series of saturated solutions of the compound in various solvents (e.g., water,

DMSO, ethanol).

Equilibrate the solutions at a constant temperature (e.g., 25 °C) for a set period (e.g., 24

hours).

Filter the solutions to remove any undissolved solid.

Determine the concentration of the compound in the filtrate using a calibrated analytical

method such as UV-Vis spectroscopy or HPLC.

Biological Activity Screening
Given that 3-Pyrimidin-5-yl-benzoic acid is listed as a "Protein Degrader Building Block" by

some suppliers, a primary area of investigation would be its potential role in targeted protein

degradation (e.g., as a component of a PROTAC).[3] General screening protocols to assess

biological activity are outlined below.
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Cell Viability Assay:

Plate cells of interest (e.g., cancer cell lines) in a 96-well plate and allow them to adhere

overnight.

Treat the cells with a range of concentrations of 3-Pyrimidin-5-yl-benzoic acid.

Incubate for a specified period (e.g., 48-72 hours).

Assess cell viability using a suitable reagent (e.g., MTT, CellTiter-Glo®).

Measure the signal using a plate reader and calculate the IC50 value.

Target Binding Assays:

Surface Plasmon Resonance (SPR): To assess direct binding to a purified target protein.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of

binding.

Microscale Thermophoresis (MST): A method to quantify binding affinity in solution.[7]

Logical Workflow for Investigation
The following diagram illustrates a logical workflow for the comprehensive investigation of 3-
Pyrimidin-5-yl-benzoic acid as a potential therapeutic agent.
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Phase 1: Synthesis & Characterization

Phase 2: In Vitro Biological Evaluation

Phase 3: Lead Optimization
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Caption: Workflow for the investigation of 3-Pyrimidin-5-yl-benzoic acid.

Potential Signaling Pathways
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While no specific signaling pathways have been definitively associated with 3-Pyrimidin-5-yl-
benzoic acid in the available literature, pyrimidine derivatives are known to interact with a

variety of biological targets. For instance, some pyrimidine-containing molecules act as kinase

inhibitors, while others interfere with nucleic acid synthesis.[1] The general structure of 3-
Pyrimidin-5-yl-benzoic acid suggests it could potentially be developed into an inhibitor of

enzymes within key cellular signaling pathways, such as those involved in cell cycle regulation

or apoptosis. Further research is required to elucidate any specific biological targets and

modulated pathways.

The diagram below represents a hypothetical signaling pathway that could be investigated,

based on the known activities of similar heterocyclic compounds.

Hypothetical Kinase Inhibition Pathway

3-Pyrimidin-5-yl-benzoic acid Target Kinase
(e.g., EGFR, Abl)

Inhibition
Substrate Protein

Phosphorylation
Phosphorylated Substrate Downstream Signaling Cellular Response

(e.g., Apoptosis, Proliferation)

Click to download full resolution via product page

Caption: Hypothetical kinase inhibition signaling pathway.

Conclusion
3-Pyrimidin-5-yl-benzoic acid represents a chemical scaffold with potential for further

investigation in drug discovery and development. While current publicly available data is

limited, this guide provides a framework for its synthesis, characterization, and biological

evaluation. The structured approach outlined, from basic physicochemical analysis to the

exploration of potential biological activities, will be crucial in uncovering the therapeutic

potential of this and related molecules. Researchers are encouraged to utilize the general

protocols and logical workflows presented here as a starting point for their investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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